3-Chloropropionyl-6-fluoroindoline
Description
Significance of Indoline (B122111) Scaffolds in Modern Organic Chemistry and Heterocyclic Synthesis
The indoline scaffold, a heterocyclic amine consisting of a fused benzene (B151609) and pyrrolidine (B122466) ring, is a cornerstone in modern organic chemistry. researchgate.net It is considered a "privileged scaffold" because its structure is frequently found in a wide array of natural products and synthetic molecules with significant biological activities. nih.govnih.govmdpi.com The unique physicochemical and biological properties of the indoline core have established it as a critical component in the design of anti-cancer agents, antimicrobials, and antihypertensives. researchgate.netnih.gov
In heterocyclic synthesis, the indoline framework serves as a versatile building block. acs.org Its structure allows for various chemical modifications, enabling chemists to create complex, polycyclic systems. acs.org The development of methodologies to construct and functionalize indoline skeletons is a testament to their importance in creating novel molecular architectures. acs.org
Strategic Impact of Halogenation, with a Focus on Fluorine, in Modulating Chemical Properties and Reactivity
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy for modulating chemical and physical properties. frontiersin.org Halogens like chlorine, bromine, and fluorine can profoundly influence a molecule's bioactivity, metabolic stability, and binding affinity to biological targets. nih.govacs.org
Fluorine, in particular, has a significant impact due to its high electronegativity and small size. nih.gov Its introduction into a molecular scaffold can alter the acidity (pKa) of nearby functional groups, improve bioavailability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov For example, the fluorination of an indole (B1671886) ring has been shown to increase metabolic stability in certain drug candidates. nih.gov Enzymatic halogenation methods are also being developed to achieve highly selective and environmentally friendly installation of halogen atoms. frontiersin.org
The 3-Chloropropionyl Moiety: Its Synthetic Utility and Chemical Transformations
The 3-chloropropionyl group is a valuable and versatile bifunctional reagent in organic synthesis. nih.govchemicalbook.com As a derivative of propionic acid, it contains both a reactive acyl chloride and an alkyl chloride. This dual reactivity allows it to participate in a variety of chemical transformations.
The acyl chloride end of the 3-chloropropionyl moiety readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The chlorine atom at the 3-position provides a site for subsequent nucleophilic substitution reactions, making it a useful building block for constructing more complex molecules. nih.gov 3-Chloropropionyl chloride, the precursor to this moiety, is a key intermediate in the synthesis of pharmaceuticals, adhesives, and agrochemicals. nih.gov Its production is typically achieved through methods such as the reaction of acrylic acid with thionyl chloride or the acylation of 3-chloropropionic acid. chemicalbook.comgoogle.comgoogle.com
Table 1: Properties of 3-Chloropropionyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄Cl₂O |
| Molecular Weight | 126.97 g/mol nih.gov |
| Appearance | Clear colorless to dark brown liquid chemicalbook.com |
| Boiling Point | 143-145 °C chemicalbook.com |
| Density | 1.33 g/mL at 25 °C chemicalbook.com |
| Refractive Index | 1.457 (20 °C) chemicalbook.com |
| CAS Number | 625-36-5 nih.gov |
Overview of Current Research Gaps and Prospective Investigations for 3-Chloropropionyl-6-fluoroindoline
Currently, there is a notable gap in the scientific literature specifically detailing the synthesis, properties, and applications of This compound . While its constituent parts, the 6-fluoroindole (B127801) scaffold and the 3-chloropropionyl group, are well-studied, the combined molecule remains a subject for future exploration.
Prospective investigations into this compound would likely begin with its synthesis. A probable synthetic route would involve the acylation of 6-fluoroindoline (B1266902) with 3-chloropropionyl chloride. The 6-fluoroindoline precursor itself is accessible and its properties are documented. ossila.comsigmaaldrich.com
Table 2: Properties of 6-Fluoroindole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol sigmaaldrich.com |
| Appearance | Off-white powder ossila.com |
| Melting Point | 72-76 °C sigmaaldrich.com |
| CAS Number | 399-51-9 ossila.com |
Research into this compound could explore its potential as an intermediate in medicinal chemistry. The presence of the fluorine atom on the indoline ring could enhance metabolic stability and binding interactions, while the reactive chloropropionyl group offers a handle for further chemical modification. This would allow for the creation of a library of novel compounds for biological screening. Future studies could investigate its reactivity, spectroscopic characterization, and potential utility as a building block in the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
3-chloro-1-(6-fluoro-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11ClFNO/c12-5-3-11(15)14-6-4-8-1-2-9(13)7-10(8)14/h1-2,7H,3-6H2 |
InChI Key |
XOAGEVNZZAJHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)CCCl |
Origin of Product |
United States |
Sophisticated Synthetic Strategies and Methodologies for 3 Chloropropionyl 6 Fluoroindoline
Retrosynthetic Disconnections and Precursor Identification
A retrosynthetic analysis of 3-Chloropropionyl-6-fluoroindoline reveals key disconnection points that guide the identification of suitable starting materials. The most logical disconnection is at the C-N acyl bond, leading back to 6-fluoroindoline (B1266902) and 3-chloropropionyl chloride. This approach forms the basis for the primary synthetic strategies.
Derivatization Pathways from 6-Fluoroindoline Substrates
6-Fluoroindoline serves as a critical precursor in the synthesis of this compound. The fluorine atom at the 6-position influences the electronic properties of the benzene (B151609) ring, which can affect the reactivity and regioselectivity of subsequent functionalization steps. ossila.com The synthesis of 6-fluoroindoline itself can be achieved through various established methods for constructing the indoline (B122111) scaffold, often involving the cyclization of appropriately substituted aniline (B41778) derivatives. The presence of the fluorine substituent is advantageous as it can enhance the metabolic stability and binding affinity of the final molecule in medicinal chemistry applications. The functionalization of 6-fluoroindole (B127801) at various positions, including C2, C3, C4, C5, and C7, has been demonstrated, highlighting the versatility of this core structure in organic synthesis. ossila.com
Regioselective Introduction of the 3-Chloropropionyl Moiety
The introduction of the 3-chloropropionyl group onto the 6-fluoroindoline core must be highly regioselective to yield the desired product. The primary challenge lies in controlling the site of acylation. In the case of indoles, the C-3 position is generally the most reactive site for electrophilic attack. researchgate.net However, competing N-acylation is a common side reaction. nih.gov To achieve selective C-3 acylation, the reaction conditions, including the choice of catalyst and solvent, must be carefully optimized. The use of a protecting group on the nitrogen atom can also direct the acylation to the desired carbon position.
Advanced Forward Synthesis Protocols
The forward synthesis of this compound predominantly involves the functionalization of the indoline core through acylation reactions. These methods are designed to be efficient and provide high yields of the target compound.
C-3 Functionalization of Indoline Core: Acylation and Related Reactions
The most direct method for synthesizing this compound is the acylation of the 6-fluoroindoline core. This reaction introduces the 3-chloropropionyl group at the C-3 position of the indole (B1671886) ring.
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic systems and is widely applicable to the synthesis of acylindoles. nih.govsigmaaldrich.com In the context of this compound, this involves the reaction of 6-fluoroindoline with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. google.com
Common Lewis acids employed in Friedel-Crafts reactions include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). researchgate.netnih.govgoogle.com The choice of catalyst can significantly impact the yield and regioselectivity of the reaction. For instance, a method for the regioselective acylation of indoles at the 3-position has been developed using yttrium(III) triflate (Y(OTf)₃) as a catalyst in an ionic liquid. nih.gov This approach offers a green and efficient alternative to traditional Lewis acids.
The general mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion from the reaction of 3-chloropropionyl chloride with the Lewis acid. This electrophile then attacks the electron-rich indole ring, preferentially at the C-3 position, to form the acylated product after deprotonation.
Table 1: Catalytic Acylation Approaches
| Catalyst System | Acylating Agent | Substrate | Key Features |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Acetic anhydride | Imidazo[1,2-a]pyridines | Cost-effective and selective for C-3 acetylation. nih.govnih.gov |
| Tin tetrachloride (SnCl₄) | Acyl chloride | Indole | Used for regioselective Friedel-Crafts reaction at C-3. researchgate.net |
| Yttrium(III) triflate (Y(OTf)₃) in ionic liquid | Acid anhydrides | Indoles | Green method, high regioselectivity for 3-acylation without N-protection. nih.gov |
N-Protection and Deprotection Strategies for Selective Functionalization
To circumvent the issue of N-acylation and ensure selective C-3 functionalization, the nitrogen atom of the 6-fluoroindoline can be protected prior to the acylation step. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
The synthesis would proceed as follows:
Protection: 6-Fluoroindoline is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-6-fluoroindoline.
Acylation: The N-protected intermediate is then subjected to Friedel-Crafts acylation with 3-chloropropionyl chloride. The bulky Boc group sterically hinders N-acylation and electronically favors C-3 acylation.
Deprotection: The Boc group is subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final product, this compound.
While this method adds extra steps to the synthesis, it provides a reliable route to the desired regiochemistry. However, methods that avoid the need for protection and deprotection steps are often preferred for their efficiency and atom economy. nih.gov
Construction of the 6-Fluoroindoline Core: Cyclization and Annulation Reactions
The synthesis of the 6-fluoroindoline scaffold is the cornerstone of producing the target molecule. This is typically achieved through the cyclization of a suitably substituted aniline derivative. Classic methods like the Fischer indole synthesis followed by reduction of the indole double bond can be employed. However, modern organic synthesis has ushered in more direct and efficient routes.
Palladium-catalyzed intramolecular C-H amination of N-protected β-arylethylamines represents a powerful strategy. For instance, using a picolinamide (B142947) (PA) protecting group on a β-(3-fluorophenyl)ethylamine derivative, an intramolecular amination of the ortho-C(sp²)-H bond can be achieved with high efficiency and low catalyst loadings under mild conditions. organic-chemistry.org Similarly, a 2-pyridinesulfonyl protecting group also facilitates this transformation, offering the advantage of easy deprotection after the indoline ring has been formed. organic-chemistry.org
Another advanced approach involves a nickel/photoredox dual catalysis system, which can construct the indoline ring in a single step from iodoacetanilides and alkenes with high regioselectivity. acs.org Furthermore, intramolecular cyclization reactions mediated by reagents like N-chlorosuccinimide (NCS) have been used to form the crucial C-N bond at the indole 2-position, providing a pathway to the indoline core. nih.gov Annulation reactions, where a new ring is formed onto a pre-existing one, also provide a viable route. For example, the reaction of isatins with specific reagents can lead to ring-expansion and annulation to form complex quinoline (B57606) scaffolds, a strategy that highlights the versatility of cyclization chemistry. rsc.org
Key Cyclization Strategies for Indoline Synthesis
| Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Pd-Catalyzed C-H Amination | Pd(OAc)₂, Picolinamide (PA) or 2-Pyridinesulfonyl protecting group | Intramolecular amination of an ortho C(sp²)-H bond on a phenethylamine (B48288) derivative. | organic-chemistry.org |
| Nickel/Photoredox Dual Catalysis | Nickel catalyst, photoredox catalyst (e.g., Iridium-based) | One-step synthesis from iodoacetanilides and alkenes with high regioselectivity. | acs.org |
| NCS-Mediated Cyclization | N-Chlorosuccinimide (NCS), Et₃N | Intramolecular C-N bond formation at the indole 2-position. | nih.gov |
| Iodine-Mediated Oxidative Amination | Iodine | A transition-metal-free method involving the cleavage of unactivated C(sp³)-H and N-H bonds. | organic-chemistry.org |
Stereoselective and Enantioselective Routes to Fluorinated Indolines
The creation of specific stereoisomers is paramount in medicinal chemistry. Enantioselective methods for synthesizing fluorinated indolines aim to produce a single enantiomer, greatly enhancing biological specificity. A notable strategy involves metalloradical catalysis. Cobalt(II)-based catalytic systems can activate aryldiazomethanes to generate radicals that undergo enantioselective intramolecular alkylation of C(sp³)–H bonds, yielding chiral 2-substituted indolines with high yields and excellent enantioselectivities. rsc.org
Organocatalysis also presents a powerful tool. Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze enantioselective intramolecular aza-Michael reactions to produce chiral fluorinated indolizidinone derivatives, a related heterocyclic system. nih.govacs.orgresearchgate.net This approach establishes the key chiral center early in the synthetic sequence. Similarly, chiral amine catalysts can be used in aza-Friedel–Crafts reactions to generate fluorinated indolines with high enantioselectivity. acs.org
Copper-hydride (CuH) catalyzed methods have emerged for the diastereo- and enantioselective preparation of highly functionalized cis-2,3-disubstituted indolines under mild conditions. organic-chemistry.org While not directly targeting a 6-fluoro substituent, these methodologies establish the potential for controlling stereochemistry in the indoline core, which is applicable to the synthesis of chiral 6-fluoroindoline precursors.
Examples of Enantioselective Indoline Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Co(II)-based Metalloradical System | Intramolecular Radical Alkylation | Forms chiral 2-substituted indolines with excellent enantioselectivities. | rsc.org |
| Chiral Phosphoric Acid (e.g., (S)-TRIP) | Intramolecular aza-Michael Reaction | Creates chiral centers in fluorinated nitrogen heterocycles. | nih.govresearchgate.net |
| CuH with Chiral Ligand | Reductive Cyclization of Alkenes | Produces highly functionalized cis-2,3-disubstituted indolines with high diastereo- and enantioselectivity. | organic-chemistry.org |
| Palladium with Chiral Ligand | Asymmetric Allylic Alkylation | Creates quaternary chiral centers in related fluorooxindole systems. | nih.gov |
Green Chemistry Approaches in Indoline Synthesis (e.g., Mechanochemical, Photocatalytic)
Modern synthetic chemistry places a strong emphasis on sustainability. Green approaches to indoline synthesis aim to reduce solvent use, energy consumption, and waste generation.
Photocatalytic Synthesis : Visible-light photocatalysis has surfaced as a revolutionary tool for organic synthesis, allowing for the generation of reactive radical species under exceptionally mild conditions. nih.gov This strategy can be applied to indoline synthesis through the photocatalyzed generation of an alkyl radical which then undergoes intramolecular cyclization. scispace.com This method is noted for its tolerance of a wide range of functional groups. scispace.com Photocatalytic strategies can convert indoles into more complex polycyclic indolones, which can then be reduced to the indoline scaffold. nih.gov This approach is scalable and utilizes visible light as a renewable energy source. nih.govnih.gov
Mechanochemical Synthesis : Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent (liquid-assisted grinding), is another cornerstone of green chemistry. researchgate.net One-pot mechanochemical methods have been developed for synthesizing highly substituted indolines from arylhydrazines and aldehydes, which are greener than traditional solution-based protocols. researchgate.net This solvent-free approach offers reduced reaction times, simplified workup procedures, and eliminates the need for large volumes of volatile organic solvents. researchgate.netnih.gov The synthesis of spiro[indole-pyrrolidine] derivatives, for example, proceeds in excellent yields at ambient temperature with short reaction times under mechanochemical conditions. nih.gov
Other green approaches include the use of biodegradable, recyclable catalysts like bioglycerol-based carbon sulfonic acid for indole synthesis under solvent-free conditions, or conducting reactions in environmentally benign solvents like water. rsc.orgnih.gov
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters for the key cyclization and acylation steps is critical. This involves a systematic study of solvents, temperature, catalysts, and ligands.
Solvent Effects and Temperature Dependence
The choice of solvent can dramatically influence the outcome of a reaction, affecting both yield and selectivity. In the synthesis of fluorinated oxindoles from hydrazonoindolin-2-one, for instance, the solvent was found to be the determining factor in whether a 3,3-difluorooxindole or a 3-fluorooxindole was produced. nih.gov While this is a related system, it underscores the critical role of the reaction medium. For the N-acylation of 6-fluoroindoline, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are typically employed to avoid side reactions with the highly reactive 3-chloropropionyl chloride.
Temperature is another crucial variable. The preparation of 3-chloropropionyl chloride itself from 3-chloropropionic acid and an acylating agent like phosphorus trichloride (B1173362) is optimized within a specific temperature range (e.g., 50°C to 90°C) to ensure high yield and purity. google.com Similarly, in catalytic cyclizations to form the indoline core, temperature must be carefully controlled. Lower temperatures are often favored in enantioselective catalysis to maximize stereochemical control, while higher temperatures may be required to overcome activation energy barriers, albeit sometimes at the cost of selectivity.
Catalyst and Ligand Design for Enhanced Efficiency
In metal-catalyzed reactions, the design of the catalyst and its associated ligands is fundamental to achieving high efficiency. For palladium-catalyzed C-H amination, the choice of the palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂) and additives can significantly impact reaction rates and yields.
In the context of enantioselective synthesis, the ligand is paramount. Chiral ligands, such as derivatives of BINAP, BOX, or phosphoramidites, coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the nickel/photoredox dual-catalyzed synthesis of indolines, the bipyridine ligand on the nickel complex is crucial for the catalytic cycle, particularly for the difficult C-N bond-forming reductive elimination step. acs.org The development of novel catalysts, such as a bioglycerol-based carbon sulfonic acid, demonstrates a move towards more sustainable and recyclable options that still offer high efficiency under mild, solvent-free conditions. nih.gov The ability to control reaction pathways to yield different structural isomers through the choice of catalyst alone represents a sophisticated level of control in modern synthesis. rsc.org
Elucidating the Reactivity Profile and Complex Chemical Transformations of 3 Chloropropionyl 6 Fluoroindoline
Reactivity of the 3-Chloropropionyl Side Chain
The 3-chloropropionyl side chain possesses two primary sites of reactivity: the electrophilic carbon bearing the chlorine atom and the carbonyl group. These sites allow for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the propionyl side chain is susceptible to nucleophilic substitution, a fundamental reaction in which a nucleophile replaces the halide. researchgate.netnih.govchemrxiv.org This reactivity is a cornerstone of haloalkane chemistry and allows for the formation of new carbon-heteroatom or carbon-carbon bonds. researchgate.netgoogle.com The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it a target for electron-rich nucleophiles. nih.govchemrxiv.org
Common nucleophiles that can displace the chloride ion include amines, alcohols, and thiols. For instance, reaction with an amine would lead to the corresponding amino derivative, while reaction with an alcohol or thiol would yield an ether or thioether, respectively. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, especially with primary alkyl halides like the one present in the 3-chloropropionyl group. researchgate.net This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.
The general scheme for nucleophilic substitution on the 3-chloropropionyl side chain can be represented as follows:
Reaction of 3-Chloropropionyl-6-fluoroindoline with a nucleophile (Nu⁻).
The reactivity of the C-Cl bond is a critical aspect of the molecule's synthetic utility. The strength of the carbon-halogen bond and the stability of the leaving group are key factors influencing the reaction rate. google.com In the case of this compound, the chloride ion is a good leaving group, facilitating these substitution reactions.
Carbonyl Reactivity: Acylation, Condensation, and Reduction Pathways
The carbonyl group of the 3-chloropropionyl side chain is a classic electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to a wide array of organic transformations.
Acylation: While this compound is itself an acylated indoline (B122111), the term "acylation" in the context of its carbonyl reactivity would typically refer to its use as an acylating agent. However, it is more commonly the product of an acylation reaction. The Friedel-Crafts acylation of 6-fluoroindoline (B1266902) with 3-chloropropionyl chloride is a primary route to its synthesis. nih.gov This reaction involves the generation of an acylium ion from the acid chloride in the presence of a Lewis acid, which then attacks the electron-rich aromatic ring of the indoline. nih.gov
Condensation: The carbonyl group can participate in condensation reactions, such as the formation of imines or enamines, upon reaction with primary or secondary amines, respectively. These reactions are typically catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing amides to amines. nih.govnih.goved.ac.ukni.ac.rsrsc.org The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon. nih.govnih.gov The resulting intermediate collapses to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.
The general scheme for the reduction of the carbonyl group is as follows:
Reduction of the carbonyl group in this compound using a metal hydride source.
The choice of reducing agent is crucial, as milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce amides. ed.ac.uk
Potential for Intramolecular Cyclization Reactions Involving the Propionyl Group
The structure of this compound is amenable to intramolecular cyclization, a process that can lead to the formation of new ring systems. A particularly relevant transformation is the intramolecular Friedel-Crafts acylation, which can be used to synthesize tricyclic compounds. researchgate.netresearchgate.netresearchgate.netnih.gov In this reaction, the acyl group attached to the indoline nitrogen can cyclize onto the electron-rich benzene (B151609) ring of the indoline nucleus.
This type of reaction can lead to the formation of pyrrolo[1,2-a]indoles, which are privileged heterocyclic scaffolds found in numerous natural products with diverse pharmacological properties. researchgate.netrsc.orgnih.gov The synthesis of these tricyclic structures often involves the cyclization of N-acylindoles. researchgate.netchim.it
The intramolecular Friedel-Crafts reaction is typically promoted by a Lewis acid or a strong Brønsted acid. nih.gov The reaction involves the formation of a reactive acylium ion intermediate which then undergoes electrophilic aromatic substitution on the indoline ring. The regioselectivity of this cyclization would be influenced by the electronic properties of the 6-fluoro substituent.
A plausible pathway for the intramolecular cyclization is depicted below:
Proposed intramolecular Friedel-Crafts cyclization of this compound.
Transformations of the 6-Fluoroindoline Core
The 6-fluoroindoline core provides a platform for further functionalization, primarily through C-H activation and functionalization of the aromatic ring. The fluorine substituent and the N-acyl group play crucial roles in directing these transformations.
C-H Functionalization of the Indoline Ring (C-2, C-3, C-4, C-5, C-7 Positions)
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of aromatic and heterocyclic rings without the need for pre-functionalized starting materials. nih.govnih.govmdpi.comnih.gov The indole (B1671886) nucleus is a common substrate for such reactions, with various positions on both the pyrrole (B145914) and benzene rings being accessible for functionalization. mdpi.comresearchgate.net
The N-acyl group in this compound can act as a directing group, influencing the regioselectivity of C-H functionalization reactions. nih.gov This directing effect is typically achieved through the formation of a metallacyclic intermediate involving the N-acyl oxygen and a transition metal catalyst.
The control of regioselectivity in the C-H functionalization of indoles is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govmdpi.comnih.gov The outcome of these reactions is influenced by a combination of factors, including the electronic properties of the substrate, the nature of the directing group, and the choice of catalyst and reaction conditions. nih.govrsc.org
The N-acyl group typically directs functionalization to the C7 position of the indole ring through the formation of a stable five-membered palladacycle intermediate. However, functionalization at other positions, such as C2, C4, and C5, has also been reported, often depending on the specific directing group and reaction conditions. mdpi.comnih.gov
The presence of the fluorine atom at the C6 position introduces an additional layer of complexity to the regioselectivity. Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and moderate resonance electron-donating effect. researchgate.net In the context of C-H activation, the electronic influence of the fluorine atom can affect the acidity and reactivity of the adjacent C-H bonds at the C5 and C7 positions. researchgate.netresearchgate.net Computational studies have shown that the electronic effects of substituents can play a decisive role in determining the site of C-H activation.
The interplay between the directing effect of the N-acyl group and the electronic influence of the 6-fluoro substituent would ultimately determine the regiochemical outcome of C-H functionalization reactions on the this compound core. For instance, while the N-acyl group might favor C7 functionalization, the electronic deactivation at this position by the para-fluoro substituent could potentially favor functionalization at other sites.
Table 1: Potential Regiochemical Outcomes of C-H Functionalization
| Position | Directing Effect of N-Acyl Group | Electronic Effect of 6-Fluoro Substituent | Plausible Outcome |
|---|---|---|---|
| C2 | Possible, depending on catalyst system | Minimal direct electronic effect | Functionalization possible |
| C4 | Less common, but achievable with specific directing groups | Ortho to fluorine, potentially activated | Functionalization possible under specific conditions |
| C5 | Not typically directed by N-acyl group | Ortho to fluorine, potentially activated | Functionalization may be influenced by fluorine |
| C7 | Strongly directing | Para to fluorine, electronically deactivated | Competition between directing and electronic effects |
Transition Metal-Catalyzed C-H Activation Pathways
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of this compound, transition metal-catalyzed C-H activation pathways unlock novel avenues for molecular diversification.
The presence of the indoline nitrogen and the carbonyl group of the 3-chloropropionyl substituent can serve as directing groups, guiding the transition metal catalyst to specific C-H bonds within the molecule. While the higher reactivity of the five-membered ring in indoline systems is well-documented, recent advancements have enabled more challenging, regioselective functionalization of the six-membered aromatic ring. nih.gov Earth-abundant 3d transition metals are gaining prominence as cost-effective and environmentally benign catalysts for these transformations. nih.gov
For 6-fluoroindoline derivatives, palladium-catalyzed C-H arylation at positions ortho to the fluorine atom or the nitrogen atom can be envisioned. The reaction would typically proceed via a concerted metalation-deprotonation mechanism, followed by reductive elimination to furnish the C-C coupled product. The choice of catalyst, ligand, and reaction conditions is crucial in controlling the regioselectivity and efficiency of such transformations.
Table 1: Potential Transition Metal-Catalyzed C-H Activation Reactions of this compound
| Reaction Type | Catalyst/Reagents | Potential Product |
| C-H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, Aryl halide | Arylated 6-fluoroindoline derivative |
| C-H Alkenylation | Rh(III) catalyst, Alkene | Alkenylated 6-fluoroindoline derivative |
| C-H Acetoxylation | Pd(OAc)₂, Oxidant | Acetoxylated 6-fluoroindoline derivative |
This table presents hypothetical reaction pathways based on established C-H activation methodologies.
N-Functionalization Reactions (e.g., Alkylation, Acylation, Arylation)
The secondary amine of the indoline ring in this compound is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the indoline nitrogen can be achieved through various methods. A common approach involves reaction with an alkyl halide in the presence of a base. The Friedel-Crafts alkylation, though typically associated with aromatic rings, provides a conceptual framework for understanding the electrophilic nature of the alkylating agent. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of the indoline nitrogen on the alkyl halide.
N-Acylation: Acylation of the indoline nitrogen introduces an additional carbonyl moiety, further influencing the electronic character of the heterocyclic system. This transformation is readily accomplished by treating the indoline with an acyl chloride or acid anhydride, often in the presence of a base to neutralize the liberated acid. libretexts.orgmasterorganicchemistry.com The resulting N-acylindoline can exhibit altered reactivity in subsequent transformations.
N-Arylation: The formation of a C-N bond between the indoline nitrogen and an aromatic ring is a valuable transformation for the synthesis of complex molecules. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for achieving N-arylation with a broad range of aryl halides or triflates.
Table 2: Representative N-Functionalization Reactions
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-chloropropionyl-6-fluoroindoline |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl-3-chloropropionyl-6-fluoroindoline |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-3-chloropropionyl-6-fluoroindoline |
Oxidation and Reduction Chemistry of the Indoline Heterocycle
The indoline core of this compound can undergo both oxidation and reduction, leading to the formation of indole and fully saturated perhydroindole derivatives, respectively. These transformations significantly alter the electronic and structural properties of the molecule.
Reduction of the Indoline Ring: The hydrogenation of the indoline nucleus to afford a perhydroindole derivative requires more forcing conditions than the reduction of the corresponding indole. Catalytic hydrogenation using catalysts like platinum or rhodium under high pressure is a common method. This transformation saturates the heterocyclic ring, leading to a more flexible, three-dimensional structure.
Table 3: Oxidation and Reduction of the Indoline Ring
| Transformation | Reagents/Conditions | Product |
| Oxidation | Oxidizing agent (e.g., MnO₂, DDQ) | 3-Chloropropionyl-6-fluoroindole |
| Reduction | H₂, Catalyst (e.g., PtO₂), High pressure | 3-Chloropropionyl-6-fluoroperhydroindole |
Exploration of Domino, Cascade, and Multicomponent Reactions
The strategic design of domino, cascade, and multicomponent reactions involving this compound offers a highly efficient approach to constructing molecular complexity from simple precursors in a single synthetic operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates. nih.govnih.govtechniques-ingenieur.fr
A hypothetical domino reaction could involve the initial N-functionalization of the indoline, followed by an intramolecular cyclization that utilizes the chloropropionyl side chain. For instance, reaction with a suitable nucleophile could displace the chloride, and a subsequent intramolecular reaction could lead to the formation of a new fused ring system.
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are also a promising avenue. nih.govnih.gov The indoline nitrogen and the reactive chloropropionyl group could both participate in such transformations, leading to the rapid assembly of complex molecular architectures. For example, a reaction involving an isocyanide, a carboxylic acid, and the indoline could potentially lead to a novel heterocyclic scaffold.
Mechanistic Investigations of Key Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the rate-determining step of a reaction and the nature of the transition state. nih.govniu.edu By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position involved in bond breaking or formation in the rate-determining step, a change in the reaction rate can be observed. For instance, in a C-H activation reaction, a significant primary KIE would indicate that the C-H bond cleavage is part of the rate-limiting step. Computational studies on related indole systems have shown how substituents on the aromatic ring can influence the KIE in proton transfer reactions. ic.ac.uk
The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. By correlating the reaction rates of a series of substituted derivatives with the Hammett substituent constants (σ), information about the electronic nature of the transition state can be obtained. For reactions involving the 6-fluoroindoline moiety, a Hammett study could involve varying substituents on the aromatic ring (if synthetically accessible) or on an aryl group introduced via N-arylation, and measuring the effect on the reaction rate.
The direct observation or trapping of reaction intermediates provides invaluable evidence for a proposed reaction mechanism. In the context of transition metal-catalyzed reactions of this compound, techniques such as low-temperature NMR spectroscopy or mass spectrometry could potentially be used to identify organometallic intermediates, such as a palladacycle formed during a C-H activation process.
In domino or multicomponent reactions, the identification of key intermediates can help to unravel the sequence of bond-forming events. This can sometimes be achieved by carefully controlling the reaction conditions (e.g., temperature, reaction time) to favor the accumulation of a specific intermediate, which can then be isolated and characterized.
Computational Analysis of this compound Reaction Mechanisms Remains an Unexplored Frontier
A comprehensive review of scientific literature reveals a significant gap in the computational analysis of the reaction mechanisms involving this compound. Despite the importance of understanding the reactivity of such compounds in medicinal and materials chemistry, detailed theoretical investigations into its complex chemical transformations are not publicly available.
While computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition states, and reactivity profiles of organic molecules, its application to this compound is yet to be documented in accessible research. General principles of electrophilic and nucleophilic reactions involving indoline and acyl chloride moieties are well-established, but specific computational data that would allow for a detailed analysis of this particular molecule are absent.
This lack of specific computational studies means that key parameters governing the reactivity of this compound, such as activation energies, reaction enthalpies, and the geometries of transition state structures, have not been determined. Such data is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.
The broader field of computational organic chemistry has seen extensive application in understanding the acylation of indoles and related heterocycles. These studies often explore the influence of substituents on reactivity, the role of catalysts, and the competition between different reaction pathways. However, the unique electronic and steric effects of the fluorine atom at the 6-position of the indoline ring, combined with the reactive chloropropionyl group, present a specific case that requires dedicated computational investigation.
Without specific research to draw upon, any discussion on the computational approaches to the reaction mechanisms of this compound would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not possible at this time. The scientific community would benefit from future research in this area to fully characterize the chemical behavior of this compound.
Advanced Spectroscopic and Computational Characterization for Structural and Electronic Insights
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of novel compounds in solution.
While one-dimensional ¹H and ¹³C NMR provide primary information on the chemical environment of hydrogen and carbon atoms, 2D NMR techniques are essential for assembling the molecular puzzle. For 3-Chloropropionyl-6-fluoroindoline, these experiments would confirm the precise connectivity of the chloropropionyl group to the indoline (B122111) nitrogen.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the ethyl groups of the indoline ring and the propionyl chain, for instance, showing a correlation between the protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments. For the target molecule, HMBC would show correlations from the N-H proton (if present, though in the acylated form it is absent) or the methylene (B1212753) protons adjacent to the nitrogen to the carbonyl carbon of the chloropropionyl group, definitively proving the location of acylation. Correlations between the indoline aromatic protons and the carbons of the fused benzene (B151609) ring would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the molecule's three-dimensional conformation and stereochemistry in solution.
A study on a different substituted indolin-2-one utilized ¹H-¹³C HMBC to assign key quaternary carbon atoms. researchgate.net Similarly, for this compound, these techniques would be fundamental.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative) Note: These are estimated values based on typical ranges for substituted indolines. Actual values would need to be determined experimentally.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carbonyl (C=O) | - | ~170 | Protons at C2', C3' |
| Indoline C2 | ~3.1 | ~45 | Protons at C3 |
| Indoline C3 | ~4.2 | ~55 | Protons at C2, C7a |
| Indoline C4 | ~6.8 | ~115 | Protons at C5 |
| Indoline C5 | ~6.7 | ~110 (JC-F) | Protons at C4, C7 |
| Indoline C6 | - | ~160 (JC-F) | Protons at C5, C7 |
| Indoline C7 | ~7.9 | ~125 | Protons at C5, C7a |
| Propionyl C2' | ~3.9 (t) | ~38 | Carbonyl Carbon |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. sigmaaldrich.com The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, providing excellent signal receptivity. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary resonance for the C6-F group. The precise chemical shift and coupling constants to neighboring protons (e.g., H-5 and H-7) would confirm its position on the aromatic ring. For example, in the related precursor 6-fluoroindole (B127801), a ¹⁹F NMR signal is observed around -121.75 ppm. rsc.org Any changes in this chemical shift upon acylation would provide insight into the electronic effects of the 3-chloropropionyl group.
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This allows for the determination of the elemental formula, a critical piece of data for structure confirmation. For this compound (C₁₁H₁₁ClFNO), the expected exact mass can be calculated and compared to the experimental value.
Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can reveal structural information. Characteristic losses, such as the loss of the chloropropyl group or cleavage of the amide bond, would be expected and would help to piece together the molecular structure. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mpg.de They are excellent for identifying key functional groups.
IR Spectroscopy: For this compound, a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch would be expected in the region of 1650-1680 cm⁻¹. Other key bands would include C-H stretching of the aromatic and aliphatic parts, C-N stretching, C-F stretching, and C-Cl stretching vibrations. The IR spectrum of a related lactam, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, showed a characteristic lactam carbonyl peak at 1736 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the vibrations of the aromatic ring system and the C-C backbone. While IR and Raman spectra can be complex, they provide a unique molecular fingerprint. mpg.de
Table 2: Expected Key Vibrational Frequencies for this compound (Illustrative)
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |
| Amide C=O Stretch | IR | 1650 - 1680 |
| C=C Aromatic Ring Stretch | IR, Raman | 1450 - 1600 |
| C-F Stretch | IR | 1000 - 1400 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal. This technique is the gold standard for structural determination, providing definitive information on bond lengths, bond angles, and stereochemistry. A crystal structure of a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, has been reported, demonstrating the feasibility of obtaining such data for this class of molecules. researchgate.net
Absolute Stereochemistry Assignment (if applicable)
Should this compound possess a stereocenter, determining its absolute stereochemistry would be crucial. This is typically achieved through techniques such as X-ray crystallography of a single crystal, which provides the three-dimensional arrangement of atoms in space. Alternatively, chiral chromatography coupled with spectroscopic methods like circular dichroism (CD) could be employed. The comparison of experimental CD spectra with those predicted by quantum chemical calculations for different stereoisomers can also lead to the assignment of the absolute configuration.
Quantum Chemical Calculations and Molecular Modeling
In the absence of extensive experimental data, quantum chemical calculations serve as a powerful tool to predict and understand the properties of a molecule. These computational methods provide insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can be used to perform geometry optimization to find the most stable three-dimensional structure of this compound. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. A comparison of the calculated vibrational frequencies with experimental spectra, if available, can help to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, characteristic vibrational frequencies for the carbonyl (C=O) group of the chloropropionyl moiety and the C-F and N-H bonds of the fluoroindoline ring would be expected.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (amide) | Stretching | 1680-1720 |
| C-N (indoline) | Stretching | 1250-1350 |
| C-F (aromatic) | Stretching | 1100-1200 |
| C-Cl (aliphatic) | Stretching | 650-800 |
| N-H (indoline) | Stretching | 3300-3500 |
Note: This table is illustrative and not based on actual published data for the specified compound.
For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of energies and molecular properties. Such calculations would be valuable for benchmarking the results obtained from DFT and for a more precise understanding of the electronic landscape of this compound.
The flexibility of the 3-chloropropionyl side chain allows for multiple possible conformations. A conformational analysis would be necessary to identify the low-energy conformers and understand their relative stabilities. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, thereby generating a potential energy surface (PES). The global minimum on the PES corresponds to the most stable conformation of the molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP would highlight the electron-rich regions (typically around the oxygen and fluorine atoms) and electron-deficient regions (around the hydrogen atoms and the carbonyl carbon).
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electron donation (from the HOMO) and electron acceptance (to the LUMO).
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: This table is illustrative and not based on actual published data for the specified compound.
By analyzing the results from DFT and other computational methods, predictions can be made about the reactivity and selectivity of this compound in various chemical reactions. For example, the calculated atomic charges and Fukui functions can identify the most susceptible sites for nucleophilic or electrophilic attack. This information is invaluable for designing synthetic routes and understanding potential reaction mechanisms involving this compound.
Applications As a Chemical Scaffold and Research Probe in Advanced Organic Synthesis
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The inherent reactivity of the 3-chloropropionyl side chain, coupled with the structural features of the 6-fluoroindoline (B1266902) nucleus, makes this compound a valuable starting material for the synthesis of a variety of complex organic molecules. The fluorine substituent at the 6-position can significantly influence the electronic properties and metabolic stability of the resulting compounds, a feature of particular interest in medicinal chemistry. ontosight.aiossila.com
A key application of 3-Chloropropionyl-6-fluoroindoline is its role as a precursor in the synthesis of advanced heterocyclic systems, particularly tricyclic indole (B1671886) derivatives. The 3-chloropropionyl group is an ideal electrophilic component for intramolecular Friedel-Crafts acylation reactions. masterorganicchemistry.comnih.govresearchgate.netwikipedia.org Under the influence of a Lewis acid or a strong protic acid, the acyl group can cyclize onto the electron-rich benzene (B151609) ring of the indoline (B122111) nucleus. This reaction typically proceeds at the C-7 position due to the activating effect of the nitrogen atom, leading to the formation of a six-membered ring fused to the indoline core.
This cyclization would yield a fluorinated derivative of the pyrrolo[3,2,1-ij]quinolinone scaffold. Such tricyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can allow for precise interactions with biological targets. The general transformation is depicted below:

Table 1: Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold | Potential Significance |
| This compound | Intramolecular Friedel-Crafts Acylation | 8-Fluoro-1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one | Core structure in potential pharmacologically active compounds. |
| This compound | Nucleophilic substitution followed by cyclization | Varied (e.g., pyrrolo[1,2-a]indoles) | Access to diverse and complex polycyclic indole alkaloids. rsc.orgnih.gov |
Further chemical modifications of the resulting tricyclic ketone, such as reduction, oxidation, or the introduction of additional functional groups, can lead to a wide array of complex and novel heterocyclic compounds. The fluorine atom at the 8-position of the tricyclic system can also serve as a useful handle for further synthetic transformations or as a probe for studying molecular interactions. ossila.comresearchgate.net
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space and facilitate the discovery of new biological functions. nih.govcam.ac.ukcam.ac.uk this compound is a well-suited scaffold for DOS due to the presence of the reactive 3-chloropropionyl group.
This reactive handle allows for the introduction of a wide variety of substituents through nucleophilic substitution reactions. By employing a library of diverse nucleophiles, a large and varied collection of N-substituted 6-fluoroindoline derivatives can be rapidly generated. This approach, often referred to as a "build/couple/pair" strategy, can be used to systematically explore the structure-activity relationships of a particular class of compounds. nih.gov
The resulting library of compounds can then be screened for a wide range of biological activities, potentially leading to the identification of novel drug candidates or chemical probes. The 6-fluoroindoline core provides a privileged structural motif, while the diversity is introduced through the modification of the N-acyl side chain.
Design and Synthesis of Chemical Probes for Mechanistic Chemical Biology
The development of chemical probes is essential for elucidating the mechanisms of biological processes. This compound can serve as a valuable starting material for the design and synthesis of such probes due to the ease with which it can be functionalized.
The reactive chloride atom in the 3-chloropropionyl side chain provides a convenient site for the attachment of various reporter tags, such as fluorophores or biotin (B1667282). nih.govnih.gov For example, reaction with an amino-functionalized fluorophore would result in a fluorescently labeled 6-fluoroindoline derivative. Such probes could be used to visualize the localization of a target protein within a cell or to study protein-protein interactions.
Similarly, biotin can be introduced by reacting this compound with a biotin derivative containing a nucleophilic handle. Biotinylated probes are widely used in affinity purification and pull-down experiments to identify the binding partners of a particular molecule. nih.govnih.gov The synthesis of such tagged molecules would likely proceed via a nucleophilic substitution reaction, as illustrated below for the attachment of a generic fluorophore.

While there is no specific literature detailing the use of this compound in the development of new chemical reactions, its structure suggests potential applications. The combination of the reactive acyl chloride and the fluoroindoline core could be exploited in the design of new reagents for specific chemical transformations. For instance, derivatives of this compound could be explored as new electrophilic partners in cross-coupling reactions or as precursors to novel organocatalysts.
Role in Materials Science Research
Currently, there is a lack of published research on the application of this compound in materials science. While fluorinated organic compounds are of interest in areas such as organic electronics and polymer chemistry due to their unique electronic and physical properties, the specific utility of this compound in these fields has not yet been explored. The presence of the fluorine atom and the potential for polymerization or incorporation into larger conjugated systems could suggest future research directions in this area. ossila.com
Theoretical Framework for Structure-Reactivity Relationships in Novel Indoline Derivatives
The reactivity and regioselectivity of indoline derivatives are governed by the intricate interplay of electronic and steric effects imparted by their substituents. In the case of this compound, the fluorine atom at the 6-position and the chloropropionyl group at the 3-position introduce distinct electronic perturbations to the indoline core, which can be rationalized through theoretical models and computational studies.
The fluorine atom at the 6-position exerts a strong electron-withdrawing effect through induction (-I effect) and a weaker electron-donating effect through resonance (+R effect). This dual nature significantly influences the electron density distribution across the aromatic ring and the nitrogen atom of the indoline. Theoretical studies, such as those employing Density Functional Theory (DFT), on substituted indolines have shown that electron-withdrawing groups can modulate the nucleophilicity of the indoline nitrogen and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. nih.gov
The 3-chloropropionyl group further complicates this electronic landscape. The carbonyl group is strongly electron-withdrawing, pulling electron density away from the indoline ring system. This deactivation can influence the reactivity of the nitrogen atom, making it less nucleophilic compared to an unsubstituted indoline. Furthermore, the presence of a chlorine atom on the propionyl side chain introduces an additional electrophilic site, susceptible to nucleophilic substitution.
Computational studies on related indoline systems have provided insights into the transition states and reaction pathways of various transformations. sci-hub.ru For instance, in reactions involving the indoline nitrogen, the energy barrier for a given reaction can be correlated with the calculated proton affinity or nucleophilicity of the nitrogen atom, which is directly influenced by the substituents on the ring.
The interplay of these substituent effects in this compound can be summarized as follows:
The 6-fluoro substituent: Primarily deactivates the aromatic ring towards electrophilic substitution while potentially directing incoming electrophiles to specific positions due to its resonance effect. It also lowers the basicity and nucleophilicity of the indoline nitrogen.
The 3-chloropropionyl substituent: The acyl group significantly deactivates the indoline ring and the nitrogen atom. The electrophilic carbonyl carbon and the carbon bearing the chlorine atom serve as primary sites for nucleophilic attack, enabling a range of synthetic transformations.
These theoretical considerations are crucial for predicting the outcome of reactions involving this compound and for designing synthetic routes that leverage its unique reactivity profile. The ability to computationally model the electron distribution and reaction energetics provides a powerful tool for understanding and exploiting the structure-reactivity relationships in this and other novel indoline derivatives.
Detailed Research Findings:
While specific research exclusively focused on this compound is not extensively published, a wealth of information on the synthesis and reactivity of substituted indolines and the precursor 3-chloropropionyl chloride provides a strong basis for understanding its chemical behavior.
The synthesis of this compound would typically involve the acylation of 6-fluoroindoline with 3-chloropropionyl chloride. 3-chloropropionyl chloride is a commercially available and versatile reagent prepared through methods such as the reaction of acrylic acid with hydrogen chloride and a chlorinating agent like phosgene (B1210022) or thionyl chloride. researchgate.netchemicalbook.comchemdad.com The reaction conditions for the acylation would need to be carefully controlled to ensure selective N-acylation.
The resulting this compound serves as a bifunctional scaffold. The chloropropionyl moiety is a key reactive handle. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups. This is a common strategy for building molecular complexity. For instance, similar chloroacyl compounds are used in the synthesis of various heterocyclic systems and as linkers in the development of bioactive molecules. sigmaaldrich.com
The indoline core itself can participate in further reactions. While the 6-fluoro and 3-acyl groups are deactivating, reactions at the aromatic ring are still possible under more forcing conditions. The nitrogen atom, although less nucleophilic, can still be involved in certain transformations.
The value of this compound as a research probe lies in its potential for the synthesis of libraries of compounds for screening purposes. The sequential or one-pot modification of its two reactive sites allows for the rapid generation of diverse molecular architectures.
Data Tables
Table 1: Properties of 3-Chloropropionyl Chloride (Precursor)
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Cl₂O | chemicalbook.comchemdad.com |
| Molecular Weight | 126.97 g/mol | chemicalbook.comchemdad.comsigmaaldrich.com |
| CAS Number | 625-36-5 | chemicalbook.comchemdad.comsigmaaldrich.com |
| Boiling Point | 143-145 °C | chemdad.comsigmaaldrich.com |
| Density | 1.33 g/mL at 25 °C | chemdad.comsigmaaldrich.com |
| Refractive Index | n20/D 1.457 | chemdad.comsigmaaldrich.com |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic processes. Future efforts in the synthesis of 3-Chloropropionyl-6-fluoroindoline and its analogs will focus on minimizing environmental impact by utilizing safer solvents, reducing waste, and improving atom economy. orientjchem.orgrug.nlhumanjournals.com
Key areas of development include:
Catalyst-Free Acylations: Research into N-acylation procedures that proceed efficiently without the need for catalysts, particularly under mild, solvent-free, or aqueous conditions, is a significant trend. orientjchem.orgresearchgate.net Such methods reduce reliance on potentially toxic or expensive catalysts and simplify work-up procedures. An eco-friendly approach for the acylation of various amines has been developed using mild conditions, which offers the advantages of simplicity and easier work-up. orientjchem.org
Use of Greener Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-based solvents is a critical goal. nih.gov For instance, the regioselective acylation of indoles has been achieved using the ionic liquid [BMI]BF₄ as a recyclable solvent, often in combination with microwave irradiation to reduce reaction times. nih.gov
Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product. rug.nlrsc.org Developing an MCR-based route to substituted indolines could significantly streamline the synthesis of compounds like this compound. A two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the synthesis of the indole (B1671886) core under mild conditions using ethanol (B145695) as a solvent without a metal catalyst. rug.nlrsc.org
| Parameter | Traditional Methods | Sustainable/Green Methods | Reference |
|---|---|---|---|
| Catalysts | Often rely on Lewis acids (e.g., AlCl₃) or basic catalysts. orientjchem.org | Catalyst-free conditions, biocatalysts, or reusable solid catalysts (e.g., Y(OTf)₃). orientjchem.orgnih.gov | orientjchem.orgnih.gov |
| Solvents | Volatile organic compounds (e.g., CH₂Cl₂, THF). researchgate.net | Water, ionic liquids, ethanol, or solvent-free conditions. orientjchem.orgrug.nlresearchgate.netnih.gov | orientjchem.orgrug.nlresearchgate.netnih.gov |
| Energy Source | Conventional heating, often for extended periods. orientjchem.org | Microwave irradiation, photocatalysis, room temperature. orientjchem.orgnih.govnih.gov | orientjchem.orgnih.govnih.gov |
| Strategy | Multi-step linear synthesis with intermediate isolation. | One-pot reactions, multi-component reactions (MCRs). rug.nlrsc.org | rug.nlrsc.org |
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis, Biocatalysis)
The activation of molecules using light, electricity, or enzymes offers powerful and often highly selective alternatives to traditional thermal activation. These novel catalytic systems are at the forefront of synthetic innovation.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. nih.gov For indoline synthesis, nickel/photoredox dual catalysis has been successfully employed to couple 2-iodoaniline (B362364) derivatives with alkenes, providing 3-substituted indolines with high regioselectivity. organic-chemistry.orgnih.govacs.org This approach leverages the generation of radical intermediates to forge C-N bonds that are otherwise difficult to construct. nih.gov Future work could adapt these methods for the direct C-H functionalization or acylation of the 6-fluoroindoline (B1266902) core.
Electrocatalysis: Electrochemical synthesis avoids the use of chemical oxidants and reductants, generating reactive species directly from the substrate at an electrode surface. This approach is inherently green. An electrochemical method for the triamination of alkynes has been developed to produce functionalized indolines, using TEMPO as a redox catalyst and avoiding transition metals and terminal oxidants. rsc.org This strategy could be explored for the N-acylation step in the synthesis of this compound, potentially offering a cleaner and more controlled reaction.
Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions. nih.gov While a specific enzyme for the synthesis of this compound is not known, the development of biocatalytic methods for fluoroalkylation and acylation is a burgeoning field. sioc.ac.cn Engineered enzymes, such as transaminases or acyltransferases, could be developed through directed evolution to catalyze the key steps in the synthesis. nih.gov The use of engineered myoglobin-based catalysts has shown promise in the stereoselective synthesis of fluorinated cyclopropanes, highlighting the potential of biocatalysis for creating complex fluorinated molecules. utdallas.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a major goal in the chemical and pharmaceutical industries. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and reproducibility.
Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This often leads to higher yields, cleaner reaction profiles, and safer handling of hazardous intermediates. nih.gov The synthesis of indoline derivatives has been successfully adapted to flow chemistry, for example, through heterogeneous catalytic hydrogenation in an H-Cube™ reactor or via the interrupted Fischer indolization in a microfluidic system. nih.govresearchgate.netepa.gov A flow process for the N-alkylation of an indoline was shown to be approximately 200 times more productive than the equivalent batch process. epa.gov Such a setup could be designed for the multi-step synthesis of this compound, telescoping several reactions into a single, continuous operation. nih.govnih.govuc.pt
Automated Synthesis Platforms: Robotic systems can perform chemical syntheses with high throughput and minimal human intervention. merckmillipore.comnih.gov These platforms typically use pre-packaged reagent cartridges and automated purification modules to generate libraries of compounds. merckmillipore.comresearchgate.net Integrating the synthesis of this compound and its derivatives onto an automated platform would enable rapid optimization of reaction conditions and the exploration of a wide range of structural analogs for biological screening. researchgate.net
| Feature | Benefit | Example Application | Reference |
|---|---|---|---|
| Precise Control | Improved yield and selectivity, reduced side products. | Optimizing N-alkylation of indoline nitrogen. epa.gov | epa.gov |
| Enhanced Safety | Small reactor volumes minimize risk with hazardous reagents or exothermic reactions. | Use of gaseous ammonia (B1221849) in a tube-in-tube reactor for pyrrole (B145914) synthesis. uc.pt | uc.pt |
| Scalability | Easy to scale up production by running the reactor for longer periods. | Scaling up Fischer indole synthesis to produce 3.7 g/h. uc.pt | uc.pt |
| Integration | Multiple reaction steps can be "telescoped" without intermediate workup. | Sequential Hantzsch thiazole (B1198619) synthesis and Biginelli reaction. nih.gov | nih.gov |
Advanced Machine Learning and AI in Reaction Prediction and Optimization
Reaction Prediction: For a given set of reactants, such as 6-fluoroindoline and 3-chloropropionyl chloride, an ML model could predict the most likely product, potential side products, and expected yield under various conditions. nih.govnih.gov Neural network-based models have shown significant success, correctly identifying the major product in over 70% of cases in validation studies. nih.govresearchgate.net
Condition Optimization: AI-driven platforms can use Bayesian optimization or other algorithms to efficiently explore a vast parameter space (e.g., catalyst, solvent, temperature, concentration) to find the optimal conditions for a reaction with a minimal number of experiments. researchgate.netbeilstein-journals.org This would accelerate the development of a high-yielding synthesis for this compound.
Retrosynthesis and Route Design: AI tools can propose entire multi-step synthetic pathways for a target molecule. researchgate.net This could uncover novel, more efficient, or more sustainable routes to this compound that a human chemist might overlook.
Unexplored Reactivity Patterns and Pericyclic Reactions
Beyond established reaction types, future research may uncover novel ways to construct and functionalize the this compound scaffold.
Unexplored Reactivity: The specific electronic properties imparted by the fluorine atom and the N-acyl group may enable currently unexplored reactivity. For instance, selective C-H activation at other positions on the indoline ring could allow for late-stage functionalization, providing rapid access to a diverse range of derivatives.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state and are governed by orbital symmetry rules. msu.edu They are powerful for building complex, stereochemically rich ring systems in a single step. The indole core is known to participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction. nih.govacs.org Research could explore the potential of the 6-fluoroindoline moiety to act as a dienophile or to participate in other pericyclic reactions like sigmatropic rearrangements or electrocyclizations, potentially leading to novel fused heterocyclic systems. nih.govnih.govresearchgate.net The development of enzymes that catalyze pericyclic reactions ("pericyclases") is also an exciting frontier, combining the power of this reaction class with the selectivity of biocatalysis. nih.gov
Application in Supramolecular Chemistry and Host-Guest Interactions
The unique structural and electronic features of this compound make it an interesting candidate for applications beyond its role as a synthetic intermediate.
Supramolecular Assembly: The presence of a fluorine atom can significantly influence non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net Fluorine is highly electronegative and can act as a hydrogen bond acceptor. d-nb.info These properties could be exploited to design self-assembling systems where this compound or its derivatives form well-defined supramolecular structures like gels, liquid crystals, or nanoparticles. Introducing fluorine into self-assembling systems often leads to more stable and robust structures. researchgate.net
Host-Guest Chemistry: The indoline scaffold could be incorporated into larger macrocyclic hosts designed to bind specific guest molecules. The fluorine atom could act as a recognition site or modulate the binding cavity's electronic properties, enabling selective recognition of cations, anions, or neutral molecules. This could lead to applications in chemical sensing, separation science, or targeted drug delivery.
Q & A
Q. What are the validated synthetic routes for 3-Chloropropionyl-6-fluoroindoline, and how can purity be optimized during synthesis?
Methodological Answer: Synthesis typically involves halogenation and acylation of the indoline scaffold. A two-step protocol is recommended:
Fluorination : Introduce fluorine at the 6-position via electrophilic substitution using Selectfluor® in anhydrous DMF under nitrogen .
Chloropropionylation : React the intermediate with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions.
Purity Optimization :
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based simulations) to verify substituent positions .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 256.07) .
- XRD : If crystalline, resolve the structure to validate stereoelectronic effects of the chloro and fluoro groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables. Follow this protocol:
Standardize Assay Conditions :
- Control solvent polarity (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate cell lines using STR profiling to ensure consistency .
Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
